MDA 19 (Standard)

Description

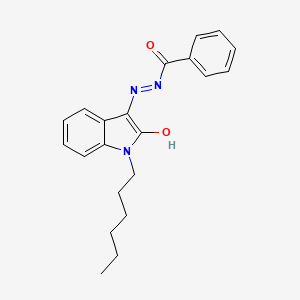

Structure

3D Structure

Properties

IUPAC Name |

N-(1-hexyl-2-hydroxyindol-3-yl)iminobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-2-3-4-10-15-24-18-14-9-8-13-17(18)19(21(24)26)22-23-20(25)16-11-6-5-7-12-16/h5-9,11-14,26H,2-4,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNRTDOKKSWDRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201029871, DTXSID401345281 | |

| Record name | N'-[(3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048973-47-2, 1104302-26-2 | |

| Record name | MDA-19 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048973472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-[(3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BZO-HEXOXIZID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X83OI5CX2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on (3Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide and Related Analogs

This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of (3Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide and structurally related N'-(2-oxoindolin-3-ylidene)benzohydrazide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology.

Physicochemical Properties

Table 1: Physicochemical Properties of Representative N'-(2-oxoindolin-3-ylidene)benzohydrazide Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| (Z)-2-Hydroxy-N'-(2-oxoindolin-3-ylidene)benzohydrazide[1] | C₁₅H₁₁N₃O₃ | 281.27 | Solid | Not specified |

| 3-Amino-N'-(2-oxoindolin-3-ylidene)benzohydrazide[2] | C₁₅H₁₂N₄O₂ | Not specified | Not specified | Not specified |

| 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate[3] | C₁₆H₁₂FN₃OS₂ | Not specified | Yellow crystals | 214–215 |

Synthesis and Characterization

The synthesis of N'-(2-oxoindolin-3-ylidene)benzohydrazide derivatives generally involves a condensation reaction between a substituted isatin (1,2-dihydro-3H-indol-2,3-dione) and a benzohydrazide.

General Synthesis Protocol

A typical synthesis involves the following steps:

-

Dissolution of Reactants: The substituted isatin (e.g., 1-hexyl-isatin) is dissolved in a suitable solvent, typically a lower alcohol like ethanol.

-

Addition of Benzohydrazide: A solution of the desired benzohydrazide in the same solvent is added to the isatin solution.

-

Reaction: The reaction mixture is often heated under reflux for a period ranging from one to several hours to drive the condensation reaction to completion.

-

Isolation and Purification: Upon cooling, the product often precipitates out of the solution. The solid product is then collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and can be further purified by recrystallization from a suitable solvent system.

Characterization

The structure and purity of the synthesized compounds are typically confirmed using a variety of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.

-

X-ray Crystallography: Provides definitive information about the three-dimensional structure of the molecule in the solid state.

Biological Activity and Mechanism of Action

Derivatives of N'-(2-oxoindolin-3-ylidene)benzohydrazide have shown promising activity as inhibitors of protein kinases, particularly c-Met.[4] The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers.

c-Met Kinase Inhibition

Several studies have identified N'-(2-oxoindolin-3-ylidene)hydrazide derivatives as moderately potent inhibitors of c-Met kinase.[4] The oxoindoline core serves as a scaffold that can form key hydrogen bonding interactions with the hinge region of the kinase domain, a common feature of many kinase inhibitors.[5]

Table 2: In Vitro Activity of Representative N'-(2-oxoindolin-3-ylidene)hydrazide Analogs against c-Met Kinase and Cancer Cell Lines

| Compound ID | c-Met IC₅₀ (μM) | Cell Line | Cell Growth Inhibition IC₅₀ (μM) |

| D2 [4] | 1.3 | Not specified | Not specified |

| D25 [4] | 2.2 | Not specified | Not specified |

| Compound 3 [5] | 8.1 | PC9-OR | ~5 |

| HCC827-GR | ~5 | ||

| Compound 6 [5] | 1.8 | PC9-OR | ~2 |

| HCC827-GR | ~2.5 | ||

| Compound 10 [5] | 1.3 | PC9-OR | ~1 |

| HCC827-GR | ~1.5 | ||

| Compound 25 [5] | 1.5 | PC9-OR | ~1.5 |

| HCC827-GR | ~2 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth.

Proposed Mechanism of Action: c-Met Signaling Pathway Inhibition

The inhibition of c-Met by these compounds is proposed to block downstream signaling pathways that promote cancer cell proliferation and survival.

Caption: Proposed mechanism of action via inhibition of the c-Met signaling pathway.

Experimental Protocols

General Procedure for the Synthesis of N'-(1-substituted-2-oxoindolin-3-ylidene)benzohydrazides

This protocol is based on methodologies reported for similar compounds.[5]

-

A solution of the appropriate 1-substituted-isatin (1.0 mmol) in ethanol (20 mL) is prepared.

-

To this solution, the corresponding benzohydrazide (1.1 mmol) is added.

-

A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.

-

The reaction mixture is heated at reflux for 4-6 hours and the progress of the reaction is monitored by thin-layer chromatography.

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide.

In Vitro c-Met Kinase Assay

The inhibitory activity of the compounds against the c-Met kinase can be determined using a variety of commercially available assay kits, typically employing a time-resolved fluorescence resonance energy transfer (TR-FRET) methodology.

Caption: General workflow for an in vitro c-Met kinase inhibition assay.

Conclusion

The (3Z)-N'-(1-oxoindolin-3-ylidene)benzohydrazide scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the demonstrated biological activity of analogs, particularly as c-Met kinase inhibitors, make this class of compounds an active area of research in drug discovery. Further optimization of the substituents on both the oxoindoline and benzohydrazide moieties could lead to the identification of more potent and selective drug candidates.

References

- 1. (Z)-2-Hydroxy-N′-(2-oxoindolin-3-ylidene)benzohydrazide [sigmaaldrich.com]

- 2. 3-Amino-N'-(2-oxoindolin-3-yl-idene)benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and synthesis of N'-(2-oxoindolin-3-ylidene)hydrazide derivatives against c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Cannabinoid Receptor 2 Agonist MDA 19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system, a complex lipid signaling network, plays a crucial role in regulating a myriad of physiological processes. Central to this system are the cannabinoid receptors, primarily the CB1 and CB2 receptors. While CB1 receptors are predominantly located in the central nervous system and are responsible for the psychoactive effects of cannabinoids, CB2 receptors are primarily expressed in peripheral tissues, particularly on immune cells. This distribution makes the CB2 receptor an attractive therapeutic target for a range of conditions, including inflammatory disorders and neuropathic pain, without the risk of psychotropic side effects.[1]

MDA 19, also known as N′-[(3Z)-1-(1-hexyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide, is a synthetic cannabinoid that has emerged as a potent and selective agonist for the CB2 receptor.[2][3] Its selectivity for CB2 over CB1 receptors has positioned it as a valuable tool for preclinical research and a potential lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of MDA 19, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Pharmacological Profile of MDA 19

The pharmacological activity of MDA 19 has been characterized through a series of in vitro assays, revealing its binding affinity for human and rat cannabinoid receptors and its functional effects on downstream signaling pathways.

Binding Affinity and Selectivity

Radioligand binding assays are fundamental in determining the affinity of a compound for its receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor and a test compound (in this case, MDA 19) that competes for the same binding site. The inhibition constant (Ki) is a measure of the affinity of the test compound for the receptor, with a lower Ki value indicating a higher affinity.

The binding affinity of MDA 19 for human and rat CB1 and CB2 receptors has been determined using membranes from CHO-K1 cells stably expressing the respective receptors.[4][5] The results demonstrate a clear selectivity for the CB2 receptor, particularly in rats.

| Receptor | Species | Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) |

| CB1 | Human | 162.4 ± 7.6 | 3.75 |

| CB2 | Human | 43.3 ± 10.3 | |

| CB1 | Rat | 1130 ± 574 | 69.3 |

| CB2 | Rat | 16.3 ± 2.1 |

Data compiled from Xu et al., 2010.[4]

Functional Activity

The functional activity of MDA 19 has been assessed using several assays that measure different aspects of G-protein coupled receptor (GPCR) activation. The CB2 receptor is a Gi/o-coupled GPCR, and its activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

GTPγ[³⁵S] Binding Assay: This assay measures the activation of G-proteins, a proximal event following receptor agonism. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, GTPγ[³⁵S], on the Gα subunit. The amount of bound GTPγ[³⁵S] is proportional to the degree of G-protein activation.

cAMP Assay: This assay measures the intracellular concentration of the second messenger cAMP. Activation of Gi/o-coupled receptors like CB2 inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

Extracellular Signal-Regulated Kinase (Erk) 1/2 Activation Assay: CB2 receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation and activation of Erk1/2.

The functional activity of MDA 19 shows interesting species-dependent differences, particularly at the rat CB2 receptor, where it can act as an inverse agonist in some assays while being an agonist in others, a characteristic of a protean agonist.[4]

| Assay | Receptor | Species | Activity | EC50 (nM) |

| GTPγ[³⁵S] | CB1 | Human | Agonist | 922 ± 56 |

| GTPγ[³⁵S] | CB2 | Human | Agonist | 83 ± 19 |

| GTPγ[³⁵S] | CB1 | Rat | Agonist | 427 ± 35 |

| GTPγ[³⁵S] | CB2 | Rat | Inverse Agonist | 19.7 ± 14 |

| cAMP | CB1 | Rat | Agonist | 814 ± 83 |

| cAMP | CB2 | Rat | No Activity | - |

| Erk1/2 Activation | CB2 | Rat | Agonist | - |

Data compiled from Xu et al., 2010.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway modulated by MDA 19 and a typical experimental workflow for its characterization.

Caption: Canonical CB2 receptor signaling pathway activated by MDA 19.

Caption: Generalized workflow for characterizing a novel CB2 agonist.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of MDA 19 and are provided as a guide for researchers.[4]

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of MDA 19 for CB1 and CB2 receptors through competitive displacement of a radiolabeled agonist.

-

Membrane Preparation:

-

Culture CHO-K1 cells stably expressing either human or rat CB1 or CB2 receptors.

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membrane preparation (typically 20-40 µg of protein), a fixed concentration of the radioligand [³H]CP 55,940 (e.g., 0.5 nM), and varying concentrations of MDA 19.

-

For determining non-specific binding, use a high concentration of a non-labeled, high-affinity cannabinoid agonist (e.g., 10 µM WIN 55,212-2).

-

The total assay volume is typically 200-250 µL in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL bovine serum albumin, pH 7.4).

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the IC50 value (the concentration of MDA 19 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Functional Assay

This protocol measures the ability of MDA 19 to stimulate G-protein activation.

-

Reagents and Membrane Preparation:

-

Prepare membranes from cells expressing the target receptor as described for the radioligand binding assay.

-

Assay buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.

-

Prepare a solution of GDP (e.g., 30 µM) and [³⁵S]GTPγS (e.g., 0.1 nM) in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the cell membrane preparation (e.g., 10-20 µg of protein).

-

Add varying concentrations of MDA 19.

-

Initiate the reaction by adding the GDP and [³⁵S]GTPγS solution.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the agonist-stimulated increase in [³⁵S]GTPγS binding compared to the basal level (in the absence of agonist).

-

Plot the stimulated binding against the logarithm of the MDA 19 concentration and use non-linear regression to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.

-

cAMP Functional Assay

This protocol assesses the effect of MDA 19 on adenylyl cyclase activity by measuring intracellular cAMP levels.

-

Cell Preparation and Treatment:

-

Plate cells expressing the target receptor in a suitable multi-well plate and grow to near confluence.

-

Pre-incubate the cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) for a short period (e.g., 20 minutes) to prevent cAMP degradation.

-

Add varying concentrations of MDA 19 to the cells.

-

Stimulate adenylyl cyclase with a fixed concentration of forskolin (e.g., 10 µM).

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP production at each concentration of MDA 19.

-

Plot the percentage of inhibition against the logarithm of the MDA 19 concentration and use non-linear regression to determine the EC50 and Emax values.

-

Conclusion

MDA 19 is a well-characterized selective CB2 receptor agonist with a pharmacological profile that makes it a valuable research tool for investigating the role of the CB2 receptor in health and disease. Its demonstrated efficacy in preclinical models of neuropathic pain highlights its therapeutic potential.[4][6] The detailed data and protocols presented in this guide are intended to support researchers and drug development professionals in their efforts to further explore the properties of MDA 19 and to advance the development of novel CB2-targeted therapies. The interesting species-dependent activity of MDA 19 also underscores the importance of comprehensive pharmacological characterization in the drug discovery process.[4]

References

- 1. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prophylactic cannabinoid administration blocks the development of paclitaxel-induced neuropathic nociception during analgesic treatment and following cessation of drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revvity.com [revvity.com]

- 4. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting Peripherally Restricted Cannabinoid Receptor 1, Cannabinoid Receptor 2, and Endocannabinoid-Degrading Enzymes for the Treatment of Neuropathic Pain Including Neuropathic Orofacial Pain | MDPI [mdpi.com]

The Advent of a Selective CB2 Agonist: A Technical Guide to the Discovery and Synthesis of MDA-19

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDA-19, also known by its systematic name (3Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide or as BZO-HEXOXIZID, is a potent and selective agonist for the cannabinoid receptor 2 (CB2).[1] Its discovery in the late 2000s by researchers at the University of Texas MD Anderson Cancer Center marked a significant step in the development of non-psychoactive cannabinoid therapeutics.[1][2] This technical guide provides an in-depth overview of the history, synthesis, and signaling pathways associated with MDA-19, tailored for professionals in the fields of medicinal chemistry and drug development. The compound has demonstrated potential for treating neuropathic pain without the central nervous system side effects typically associated with cannabinoid receptor 1 (CB1) activation.[1][3] Furthermore, research has indicated its potential anti-tumor properties, particularly in hepatocellular carcinoma, through the inactivation of the AKT signaling pathway.[4]

Discovery and History

The development of MDA-19 arose from the need for selective CB2 agonists to explore the therapeutic potential of this receptor in various pathological conditions, including neuropathic pain. The research, culminating in a 2008 publication in the Journal of Medicinal Chemistry, focused on a series of N-alkyl isatin acylhydrazone derivatives. Through structure-activity relationship (SAR) studies, MDA-19 was identified as a lead compound with promising selectivity and efficacy.[5] It is important to note that the common name "MDA-19" can be misleading due to the shared acronym with methylenedioxyamphetamine; hence, the more systematic nomenclature is often preferred in scientific literature to avoid confusion.[5]

Quantitative Data

The following table summarizes the key quantitative data reported for MDA-19, providing a comparative overview of its binding affinities and functional activity at human and rat cannabinoid receptors.

| Parameter | Receptor | Species | Value | Reference |

| Binding Affinity (Ki) | CB1 | Human | 162.4 ± 7.6 nM | [1] |

| CB2 | Human | 43.3 ± 10.3 nM | [1] | |

| CB1 | Rat | 1130 ± 574 nM | [1] | |

| CB2 | Rat | 16.3 ± 2.1 nM | [1] | |

| Functional Activity (EC50) | CB1 | Human | 922 ± 56 nM (agonist) | |

| CB2 | Human | 83 ± 19 nM (agonist) | ||

| CB1 | Rat | 427 ± 35 nM (agonist) | ||

| CB2 | Rat | 19.7 ± 14 nM (inverse agonist) |

Experimental Protocols

The synthesis of MDA-19 is a two-step process involving the N-alkylation of isatin followed by a condensation reaction with benzohydrazide. The following protocols are detailed methodologies for these key experiments.

Step 1: Synthesis of N-Hexylisatin (Intermediate)

Materials:

-

Isatin

-

1-Bromohexane

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Distilled water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of isatin (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromohexane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure N-hexylisatin.

Step 2: Synthesis of (3Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide (MDA-19)

Materials:

-

N-Hexylisatin (from Step 1)

-

Benzohydrazide

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve N-hexylisatin (1.0 eq) in absolute ethanol.

-

Add benzohydrazide (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure (3Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide (MDA-19).

-

Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways associated with MDA-19's mechanism of action.

Caption: Synthetic workflow for MDA-19.

Caption: MDA-19 mediated CB2 receptor signaling pathway.

Caption: MDA-19's influence on the AKT signaling pathway.

References

- 1. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. researchgate.net [researchgate.net]

- 5. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: MDA 19 (CAS Number: 1048973-47-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDA 19, also known by its IUPAC name (3Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide and CAS number 1048973-47-2, is a synthetic cannabinoid that acts as a potent and selective agonist for the cannabinoid receptor CB2.[1][2] It has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the management of neuropathic pain, and has also been investigated for its anti-tumor properties.[2][3][4] This technical guide provides a comprehensive overview of the available scientific data on MDA 19, including its pharmacological properties, mechanism of action, and relevant experimental data.

Chemical and Physical Properties

MDA 19 is a complex organic molecule with a molecular formula of C21H23N3O2 and a molar mass of 349.434 g·mol−1.[1]

| Property | Value | Reference |

| CAS Number | 1048973-47-2 | [1] |

| IUPAC Name | (3Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide | [1] |

| Molecular Formula | C21H23N3O2 | [1] |

| Molar Mass | 349.434 g·mol−1 | [1] |

| Appearance | White powder | [5] |

Pharmacology and Mechanism of Action

MDA 19 is a selective agonist for the cannabinoid receptor 2 (CB2), with a lower affinity for the psychoactive CB1 receptor.[1][2] This selectivity is a key feature, as activation of CB2 receptors is associated with therapeutic benefits such as pain relief and anti-inflammatory effects, without the undesirable psychotropic effects mediated by CB1 receptors.[3][6]

Receptor Binding Affinity

Studies have shown that MDA 19 exhibits differential binding affinity for human and rat cannabinoid receptors. In humans, it has a 4-fold higher affinity for the CB2 receptor compared to the CB1 receptor.[3] This selectivity is even more pronounced in rats, with a nearly 70-fold higher affinity for the CB2 receptor.[3]

| Receptor | Species | Ki (nM) | Reference |

| CB1 | Human | 162.4 ± 7.6 | [1][3] |

| CB2 | Human | 43.3 ± 10.3 | [1][3] |

| CB1 | Rat | 1130 ± 574 | [1][3] |

| CB2 | Rat | 16.3 ± 2.1 | [1][3] |

Functional Activity

The functional activity of MDA 19 also varies between species and receptor subtypes. In functional assays, MDA 19 acts as an agonist at human CB1 and CB2 receptors, as well as at the rat CB1 receptor.[3][7] Interestingly, it behaves as an inverse agonist at the rat CB2 receptor in guanosine triphosphate (GTP)γ[35S] functional assays.[3][7]

In 3′,5′-cyclic adenosine monophosphate (cAMP) assays, MDA 19 acts as an agonist at the rat CB1 receptor but shows no functional activity at the rat CB2 receptor.[3][7] However, in extracellular signal-regulated kinases 1 and 2 (ERK1/2) activation assays, it behaves as an agonist at the rat CB2 receptor.[3][7] This complex functional profile suggests that MDA 19 may act as a protean agonist, exhibiting different effects depending on the specific signaling pathway and cellular context.[3]

Signaling Pathways

The activation of CB2 receptors by MDA 19 can trigger downstream signaling cascades that influence various cellular processes. One of the key pathways implicated in the effects of MDA 19 is the PI3K/AKT/mTOR pathway.[8] In hepatocellular carcinoma (HCC) cells, MDA 19 has been shown to inhibit the AKT signaling pathway, leading to anti-tumor activity.[4][9]

Below is a diagram illustrating the proposed mechanism of action of MDA 19 in inhibiting the AKT signaling pathway in cancer cells.

References

- 1. MDA-19 - Wikipedia [en.wikipedia.org]

- 2. MDA-19 [medbox.iiab.me]

- 3. umimpact.umt.edu [umimpact.umt.edu]

- 4. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway [agris.fao.org]

An In-depth Technical Guide on the Pharmacology of BZO-HEXOXIZID

Disclaimer: Information regarding "BZO-HEXOXIZID" is not available in the public domain or recognized scientific literature. This compound may be a proprietary substance under development, a novel research chemical not yet disclosed, or a potential misnomer. The following guide is a structured template illustrating how such a document would be presented if data were available, using hypothetical information for demonstration purposes.

Introduction

BZO-HEXOXIZID is a novel synthetic compound currently under investigation for its potential therapeutic applications. This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, pharmacokinetics, and pharmacodynamics, based on preclinical data. The information herein is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

BZO-HEXOXIZID is hypothesized to act as a selective modulator of the γ-aminobutyric acid (GABA) type A receptor, exhibiting a unique allosteric binding profile. Its action is believed to enhance the inhibitory effects of GABA, leading to central nervous system depression.

The proposed signaling pathway for BZO-HEXOXIZID involves its binding to a specific subunit of the GABA-A receptor, which potentiates the influx of chloride ions upon GABA binding. This hyperpolarizes the neuron, making it less likely to fire an action potential.

Caption: Proposed signaling pathway of BZO-HEXOXIZID at the GABA-A receptor.

Pharmacokinetics

The pharmacokinetic profile of BZO-HEXOXIZID has been characterized in preclinical animal models. The key parameters are summarized below.

| Parameter | Route | Species | Value | Units |

| Bioavailability (F) | Oral | Rat | 85 ± 5 | % |

| IV | Rat | 100 | % | |

| Volume of Distribution (Vd) | IV | Rat | 2.5 ± 0.3 | L/kg |

| Plasma Protein Binding | In vitro | Rat | 98.2 ± 1.1 | % |

| Clearance (CL) | IV | Rat | 0.5 ± 0.07 | L/hr/kg |

| Half-life (t½) | Oral | Rat | 4.2 ± 0.5 | hours |

| IV | Rat | 3.8 ± 0.4 | hours | |

| Primary Metabolism | In vitro | Rat | Hepatic (CYP3A4) | - |

| Primary Excretion | In vivo | Rat | Renal | % of dose |

Pharmacodynamics

The pharmacodynamic effects of BZO-HEXOXIZID are consistent with its proposed mechanism of action, demonstrating dose-dependent sedative and anxiolytic properties.

| Assay | Receptor/Target | Parameter | Value (nM) |

| Receptor Binding | GABA-A | Ki | 15.3 ± 2.1 |

| Functional Assay | GABA-A | EC50 | 45.8 ± 5.6 |

| Model | Species | Endpoint | ED50 (mg/kg) |

| Elevated Plus Maze | Mouse | Anxiolytic Effect | 1.2 ± 0.2 |

| Forced Swim Test | Rat | Antidepressant-like | 5.5 ± 0.8 |

| Rotarod Test | Mouse | Sedative Effect | 10.1 ± 1.5 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

-

Preparation of Membranes: Rat cortical tissue is homogenized in a buffer solution and centrifuged to isolate the cell membranes containing GABA-A receptors.

-

Binding Reaction: Membranes are incubated with varying concentrations of BZO-HEXOXIZID and a radiolabeled ligand (e.g., [3H]flunitrazepam).

-

Separation: The bound and free ligands are separated by rapid filtration.

-

Quantification: The radioactivity of the filter is measured using liquid scintillation counting to determine the amount of bound ligand.

-

Data Analysis: The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Caption: Workflow for the in-vitro receptor binding assay.

-

Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

-

Acclimatization: Mice are acclimatized to the testing room for at least one hour before the experiment.

-

Dosing: Animals are administered BZO-HEXOXIZID or a vehicle control intraperitoneally 30 minutes before the test.

-

Test Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes.

-

Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using video tracking software.

-

Data Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated to assess anxiolytic activity.

Conclusion

The preclinical data for BZO-HEXOXIZID suggest a promising pharmacological profile as a selective GABA-A receptor modulator. Its potent anxiolytic-like effects, coupled with favorable pharmacokinetic properties, warrant further investigation for potential therapeutic applications in anxiety and related disorders. Future studies should focus on elucidating the specific subunit interactions and conducting comprehensive safety and toxicology assessments.

An In-depth Technical Guide to MDA 19 and the OXIZID Class of Cannabinoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MDA 19, a key member of the emerging OXIZID class of synthetic cannabinoids. It details the pharmacological properties, experimental methodologies used for characterization, and the intricate signaling pathways associated with these compounds. The OXIZID class, developed in part to circumvent international legislative controls on synthetic cannabinoids, presents a novel structural scaffold with distinct pharmacological profiles at the cannabinoid receptors CB1 and CB2. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of cannabinoids and their therapeutic potential or public health implications. All quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.

Introduction to MDA 19 and the OXIZID Class

MDA 19, also known by its systematic name BZO-HEXOXIZID, is a synthetic cannabinoid agonist that has garnered significant attention both for its therapeutic potential and its emergence on the illicit drug market.[1][2] Originally synthesized and investigated for the treatment of neuropathic pain, MDA 19 exhibits a notable selectivity for the cannabinoid receptor 2 (CB2) over the psychoactive CB1 receptor in some species.[1][3]

The "OXIZID" nomenclature was developed by scientists at Cayman Chemical and the Center for Forensic Science Research and Education (CFSRE) to systematically classify a new generation of synthetic cannabinoids that emerged following a class-wide ban on many synthetic cannabinoid scaffolds by China in 2021.[2][4][5] The name "OXIZID" refers to the characteristic oxoindoline core and the hydrazide linker that define this structural class.[2] MDA 19 is considered a prototypical member of this class. Other notable members of the OXIZID class include BZO-POXIZID (pentyl-MDA-19), 5F-BZO-POXIZID (5F-pentyl-MDA-19), BZO-4en-POXIZID (4en-pentyl-MDA-19), and BZO-CHMOXIZID (cyclohexylmethyl-MDA-19).[6][7]

Quantitative Pharmacological Data

The following tables summarize the binding affinity (Ki) and functional activity (EC50 and Emax) of MDA 19 and other key OXIZID cannabinoids at human and rat cannabinoid receptors. This data allows for a direct comparison of their potency and efficacy.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of OXIZID Cannabinoids

| Compound | Receptor | Species | Ki (nM) | Reference(s) |

| MDA 19 (BZO-HEXOXIZID) | CB1 | Human | 162.4 ± 7.6 | [1] |

| CB2 | Human | 43.3 ± 10.3 | [1] | |

| CB1 | Rat | 1130 ± 574 | [1] | |

| CB2 | Rat | 16.3 ± 2.1 | [1] |

Table 2: Functional Activity (EC50 and Emax) of OXIZID Cannabinoids in β-arrestin2 Recruitment Assays

| Compound | Receptor | EC50 (nM) | Emax (%)* | Reference(s) |

| MDA 19 (BZO-HEXOXIZID) | CB1 | 721 | 165 | [6] |

| CB2 | 25.9 | 35.0 | [6] | |

| BZO-POXIZID | CB1 | 244 | 686 | [6] |

| CB2 | 12.2 | 59.8 | [7] | |

| 5F-BZO-POXIZID | CB1 | 226 | 731 | [6] |

| CB2 | 4.11 | 51.7 | [7] | |

| BZO-4en-POXIZID | CB1 | - | - | [6] |

| CB2 | - | - | [6] | |

| BZO-CHMOXIZID | CB1 | 84.6 | 716 | [6] |

| CB2 | 2.21 | 69.2 | [6] |

*Emax is expressed as a percentage of the response to the reference agonist CP55,940.

Key Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the pharmacological properties of MDA 19 and other OXIZID cannabinoids.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.

Materials:

-

[3H]CP55,940 (radioligand)

-

Cell membranes prepared from cells expressing human or rat CB1 or CB2 receptors

-

Test compounds (e.g., MDA 19)

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

-

Wash buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.5 mg/mL BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the binding buffer, cell membranes, and the test compound at various concentrations.

-

Initiate the binding reaction by adding a fixed concentration of [3H]CP55,940.

-

Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2).

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.

-

The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. β−Arrestins: Structure, Function, Physiology, and Pharmacological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of G-Protein Coupled Receptor-Gαi Signaling Increases Keratinocyte Proliferation and Reduces Differentiation, Leading to Epidermal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. portlandpress.com [portlandpress.com]

Structural Analogs of MDA 19: A Technical Guide to a Novel Class of Cannabinoid Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDA 19, also known as BZO-HEXOXIZID, is a potent and selective agonist for the cannabinoid receptor 2 (CB2), with a reasonable degree of selectivity over the psychoactive CB1 receptor.[1] Initially investigated for its potential in treating neuropathic pain, MDA 19 and its structural analogs have since emerged as a significant new class of synthetic cannabinoids, often referred to as "OXIZID" cannabinoids.[2][3][4][5] This technical guide provides an in-depth overview of the structural analogs of MDA 19, focusing on their synthesis, biological activity, and the signaling pathways they modulate. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in cannabinoid research and drug development.

Core Structure and Analogs

The core structure of MDA 19 and its analogs is based on an N-alkyl isatin acylhydrazone scaffold.[6] Variations in the N-alkyl substituent (the "tail") and other modifications have led to a series of analogs with differing affinities and efficacies at the cannabinoid receptors. This guide will focus on the following key analogs:

-

BZO-HEXOXIZID (MDA 19): The parent compound with an n-hexyl tail.

-

BZO-POXIZID (Pentyl MDA 19): An analog with a shorter n-pentyl tail.

-

5F-BZO-POXIZID (5F-Pentyl MDA 19): A fluorinated version of the pentyl analog.

-

BZO-CHMOXIZID (CHM-MDA 19): An analog with a cyclohexylmethyl tail.

-

BZO-4en-POXIZID (4en-pentyl MDA 19): An analog with an unsaturated pentenyl tail.

-

BZO-HEPOXIZID (Heptyl MDA 19): An analog with a longer n-heptyl tail.

Quantitative Data Summary

The following tables summarize the available quantitative data for MDA 19 and its structural analogs, allowing for a clear comparison of their binding affinities and functional activities at human and rat cannabinoid receptors.

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)

| Compound | Human CB1 Ki (nM) | Human CB2 Ki (nM) | Rat CB1 Ki (nM) | Rat CB2 Ki (nM) | Reference |

| MDA 19 (BZO-HEXOXIZID) | 162.4 ± 7.6 | 43.3 ± 10.3 | 1130 ± 574 | 16.3 ± 2.1 | [1] |

Data for other analogs was not available in the reviewed literature.

Table 2: In Vitro Functional Activity (EC50, nM and Emax, %)

| Compound | Assay | Human CB1 EC50 (nM) | Human CB1 Emax (%) | Human CB2 EC50 (nM) | Human CB2 Emax (%) | Reference |

| MDA 19 (BZO-HEXOXIZID) | GTPγS | 922 ± 56 | - | 83 ± 19 | - | [1] |

| β-arrestin2 | 721 | 165 | 25.9 | 35.0 | [7] | |

| BZO-POXIZID | β-arrestin2 | - | - | 12.2 | 59.8 | [7] |

| 5F-BZO-POXIZID | β-arrestin2 | - | - | 4.11 | 51.7 | [7] |

| BZO-CHMOXIZID | β-arrestin2 | 84.6 | >100 (full agonist) | 2.21 | 69.2 | [7] |

| BZO-4en-POXIZID | β-arrestin2 | - | - | - | - | [7] |

Emax values in the β-arrestin2 assay are relative to a reference agonist (CP 55,940).

Experimental Protocols

General Synthesis of N-Alkyl Isatin Acylhydrazone Analogs

The synthesis of MDA 19 and its analogs generally follows a two-step procedure as outlined by Diaz et al. (2008).[6]

Step 1: N-Alkylation of Isatin

-

To a solution of isatin in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) at 0°C.

-

Stir the mixture for a specified time (e.g., 30 minutes) to form the sodium salt of isatin.

-

Add the desired alkyl halide (e.g., 1-bromohexane for BZO-HEXOXIZID, 1-bromopentane for BZO-POXIZID) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-alkylated isatin.

Step 2: Condensation with Benzoyl Hydrazide

-

Dissolve the N-alkylated isatin from Step 1 in a suitable solvent such as ethanol.

-

Add benzoyl hydrazide to the solution.

-

Add a catalytic amount of an acid, such as glacial acetic acid.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the final N-alkyl isatin acylhydrazone analog.

-

Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Radioligand Binding Assay

This protocol is adapted from Xu et al. (2010) for determining the binding affinity of compounds for cannabinoid receptors.[1]

-

Membrane Preparation: Use cell membranes from Chinese hamster ovary (CHO-K1) cells stably transfected with either human or rat CB1 or CB2 receptors.

-

Assay Buffer: Prepare a binding buffer consisting of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% bovine serum albumin (BSA), pH 7.4.

-

Competition Binding:

-

In a 96-well plate, add the cell membranes (typically 10-20 µg of protein per well).

-

Add a fixed concentration of the radioligand [3H]CP55,940 (a high-affinity cannabinoid agonist).

-

Add varying concentrations of the unlabeled test compound (e.g., MDA 19 or its analogs).

-

For determining non-specific binding, add a high concentration of a known cannabinoid agonist (e.g., 10 µM WIN 55,212-2).

-

Incubate the plate at 30°C for 60-90 minutes.

-

-

Filtration and Scintillation Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

This functional assay measures the ability of a compound to activate G-proteins coupled to the cannabinoid receptors, as described by Xu et al. (2010).[1]

-

Membrane Preparation: Use cell membranes from CHO-K1 cells expressing the cannabinoid receptor of interest.

-

Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, and 1 mM dithiothreitol (DTT), pH 7.4.

-

Assay Procedure:

-

In a 96-well plate, add the cell membranes (10-20 µg protein/well).

-

Add varying concentrations of the test compound.

-

Add GDP to a final concentration of 10-30 µM.

-

Pre-incubate the plate at 30°C for 15-20 minutes.

-

Initiate the reaction by adding [35S]GTPγS (final concentration ~0.05-0.1 nM).

-

Incubate at 30°C for 60 minutes.

-

-

Filtration and Scintillation Counting:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity bound to the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration.

-

Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect) using non-linear regression.

-

Signaling Pathways and Visualizations

MDA 19 and its analogs exert their cellular effects by activating signaling cascades downstream of the cannabinoid receptors. Two of the key pathways identified are the PI3K/Akt and the ERK/MAPK pathways.

PI3K/Akt Signaling Pathway

Activation of CB2 receptors by agonists like MDA 19 has been shown to inhibit the PI3K/Akt signaling pathway in certain cancer cell lines, leading to anti-proliferative and pro-apoptotic effects.

ERK/MAPK Signaling Pathway

Cannabinoid receptor activation can also lead to the modulation of the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in a variety of cellular processes including cell growth, differentiation, and survival.

General Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of novel MDA 19 analogs.

Conclusion

The structural analogs of MDA 19 represent a diverse and evolving class of synthetic cannabinoids with significant potential for therapeutic applications, particularly in the realm of neuropathic pain and oncology. Their activity is primarily mediated through the CB2 receptor, though many analogs also exhibit activity at the CB1 receptor. This technical guide has provided a comprehensive overview of their synthesis, quantitative biological data, and the key signaling pathways they modulate. The detailed experimental protocols and visual diagrams are intended to facilitate further research and development in this promising area of medicinal chemistry and pharmacology. As new analogs continue to emerge, a thorough understanding of their structure-activity relationships and mechanisms of action will be crucial for harnessing their therapeutic potential while mitigating potential risks.

References

- 1. Pharmacological evaluation of new generation OXIZID synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cfsre.org [cfsre.org]

- 3. New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues: BZO-HEXOXIZID, 5F-BZO-POXIZID, and BZO-POXIZID [cfsre.org]

- 4. caymanchem.com [caymanchem.com]

- 5. cfsre.org [cfsre.org]

- 6. researchgate.net [researchgate.net]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

Methodological & Application

Application Notes and Protocols for MDA 19 In Vitro Studies

Introduction

MDA 19, also known as BZO-HEXOXIZID, is a synthetic compound that functions as a potent and selective agonist for the cannabinoid receptor 2 (CB2).[1][2][3] It displays significantly higher affinity for the human CB2 receptor compared to the psychoactive CB1 receptor.[1][4] Research has highlighted its potential therapeutic applications, including the treatment of neuropathic pain and its anti-tumor properties, particularly in hepatocellular carcinoma (HCC).[4][5][6] In cancer cell lines, MDA 19 has been shown to inhibit cell proliferation, migration, and invasion, and to induce apoptosis by modulating key signaling pathways.[5][6]

These application notes provide detailed protocols for in vitro studies designed to investigate the effects of MDA 19 on cancer cells, focusing on its mechanism of action through the CB2 receptor and its impact on the AKT signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of MDA 19 activity from various in vitro assays.

Table 1: Receptor Binding Affinity (Ki)

| Receptor | Species | Ki Value (nM) |

| CB2 Receptor | Human | 43.3 ± 10.3 |

| CB1 Receptor | Human | 162.4 ± 7.6 |

| CB2 Receptor | Rat | 16.3 ± 2.1 |

| CB1 Receptor | Rat | 1130 ± 574 |

| (Data sourced from references[1][4]) |

Table 2: In Vitro Functional Activity

| Assay Type | Receptor/Cell Line | Activity Type | Potency Value (EC50/IC50) |

| Receptor Activation | Human CB2 | Agonist | 63.4 nM (EC50) |

| cAMP Inhibition | Rat CB1 | Agonist | 814 ± 83 nM (EC50) |

| Cell Viability (HCC) | Hep3B | Inhibition | 56.69 µM (IC50) |

| Cell Viability (HCC) | HepG2 | Inhibition | 71.13 µM (IC50) |

| Cell Viability (Osteosarcoma) | Human Osteosarcoma Cells | Inhibition | 20 µM (IC50) |

| (Data sourced from references[5][7]) |

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the proposed signaling pathway of MDA 19 in hepatocellular carcinoma cells and a general workflow for conducting in vitro experiments.

Caption: MDA 19 activates CB2, inhibiting AKT signaling to induce apoptosis.

Caption: Workflow for in vitro evaluation of MDA 19's anti-tumor effects.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the effects of MDA 19.

Cell Culture and MDA 19 Treatment

This protocol describes the general procedure for culturing hepatocellular carcinoma (HCC) cells and treating them with MDA 19.

-

Cell Lines: HepG2, Hep3B (or other relevant cancer cell lines).

-

Materials:

-

Complete culture medium (e.g., DMEM or MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).

-

MDA 19 (powder form).

-

Dimethyl sulfoxide (DMSO).

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA.

-

-

Protocol:

-

Culture HepG2 and Hep3B cells in T-75 flasks with complete culture medium in a humidified incubator at 37°C with 5% CO2.

-

Prepare a stock solution of MDA 19 (e.g., 10-50 mM) by dissolving it in DMSO. Store at -20°C or -80°C.[2]

-

When cells reach 70-80% confluency, detach them using Trypsin-EDTA, and seed them into appropriate plates (e.g., 96-well, 6-well) at a predetermined density.

-

Allow cells to adhere overnight.

-

Prepare working solutions of MDA 19 by diluting the stock solution in a complete culture medium to the desired final concentrations (e.g., 0, 10, 20, 40, 60, 80 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

-

Replace the existing medium with the medium containing MDA 19 or vehicle control (medium with the same concentration of DMSO).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with subsequent assays.

-

Cell Viability Assay (CCK-8)

This assay measures cell viability to determine the dose- and time-dependent cytotoxic effects of MDA 19.[5]

-

Materials:

-

96-well plates.

-

Cell Counting Kit-8 (CCK-8) reagent.

-

Microplate reader.

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Treat the cells with various concentrations of MDA 19 as described in Protocol 1. Include a vehicle-only control.

-

After the desired incubation period (e.g., 24h, 48h, 72h), add 10 µL of CCK-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

-

Apoptosis Analysis by Flow Cytometry

This protocol quantifies the induction of apoptosis by MDA 19 using Annexin V and Propidium Iodide (PI) staining.[5]

-

Materials:

-

6-well plates.

-

Annexin V-FITC/PI Apoptosis Detection Kit.

-

Binding Buffer.

-

Flow cytometer.

-

-

Protocol:

-

Seed cells in 6-well plates and treat with MDA 19 at the desired concentrations (e.g., IC50 concentration) for 24-48 hours.

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the samples within one hour using a flow cytometer. The cell population can be distinguished as follows: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

-

Western Blot Analysis for Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation of proteins in the AKT signaling and apoptosis pathways.[5]

-

Materials:

-

6-well plates.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF membranes.

-

Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) detection reagent.

-

-

Protocol:

-

Treat cells in 6-well plates with MDA 19 as previously described.

-

Lyse the cells with cold RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and an imaging system. Use β-actin as a loading control.

-

Cell Migration and Invasion Assay (Transwell Assay)

This assay evaluates the effect of MDA 19 on the migratory and invasive capacity of cancer cells.[5][6]

-

Materials:

-

24-well Transwell inserts (8 µm pore size), with or without Matrigel coating (for invasion assay).

-

Serum-free medium.

-

Complete medium with FBS (as a chemoattractant).

-

Crystal Violet stain.

-

-

Protocol:

-

For the invasion assay, first coat the Transwell inserts with diluted Matrigel and allow it to solidify.

-

Resuspend cells in serum-free medium containing different concentrations of MDA 19.

-

Seed 5 x 10^4 cells into the upper chamber of the Transwell insert.

-

Add complete medium containing 10-20% FBS to the lower chamber as a chemoattractant.

-

Incubate for 24-48 hours.

-

After incubation, remove the non-migrated/non-invaded cells from the top surface of the membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the bottom surface of the membrane with methanol and stain with 0.1% Crystal Violet.

-

Count the stained cells in several random fields under a microscope. Express the results as a percentage of the control.

-

References

- 1. MDA-19 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cfsre.org [cfsre.org]

- 4. Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MDA19, a novel CB2 agonist, inhibits hepatocellular carcinoma partly through inactivation of AKT signaling pathway [agris.fao.org]

- 7. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MDA19 in Neuropathic Pain Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of MDA19, a novel cannabinoid ligand, in preclinical animal models of neuropathic pain. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of MDA19 and similar compounds.

Introduction

Neuropathic pain, a chronic and debilitating condition arising from nerve damage, presents a significant therapeutic challenge. The cannabinoid system, particularly the cannabinoid receptor 2 (CB2), has emerged as a promising target for the development of new analgesics that are devoid of the psychoactive side effects associated with cannabinoid receptor 1 (CB1) activation.[1][2] MDA19 (N′-[(3Z)-1-(1-hexyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide) is a novel, potent, and selective CB2 receptor agonist that has demonstrated significant efficacy in preclinical models of neuropathic pain.[1][3][4] This document outlines the pharmacological profile of MDA19, detailed protocols for its use in animal models, and a summary of its effects on pain behaviors.

Pharmacological Profile of MDA19

MDA19 exhibits a complex and interesting pharmacological profile. It acts as a "protean agonist" at the rat CB2 receptor, meaning its functional activity can vary depending on the cellular context and the specific signaling pathway being measured.[1] In vivo, it behaves as a CB1/CB2 agonist, but its analgesic effects in neuropathic pain models are mediated primarily through the CB2 receptor.[1][4] This is evidenced by the lack of efficacy in CB2 receptor knockout mice.[1][3] Importantly, MDA19 does not appear to affect locomotor activity in rats, suggesting a low potential for central nervous system side effects.[1][4][5]

Quantitative Data: Binding Affinities and In Vitro Functional Activity

The following tables summarize the binding affinities and functional activities of MDA19 at human and rat cannabinoid receptors.

| Receptor | Species | Binding Affinity (Ki, nM) |

| CB1 | Human | 162.4 ± 7.6[3][4] |

| CB2 | Human | 43.3 ± 10.3[3][4] |

| CB1 | Rat | 1130 ± 574[3][4] |

| CB2 | Rat | 16.3 ± 2.1[3][4] |

| Assay | Receptor | Species | Functional Activity of MDA19 |

| GTPγ[35S] | CB1 & CB2 | Human | Agonist[1][3] |

| GTPγ[35S] | CB1 | Rat | Agonist[1][3] |

| GTPγ[35S] | CB2 | Rat | Inverse Agonist[1][3] |

| cAMP | CB1 | Rat | Agonist[1][3] |

| cAMP | CB2 | Rat | No Activity[1][3] |

| Erk1/2 Activation | CB2 | Rat | Agonist[1][3][4] |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on studies demonstrating the anti-allodynic effects of MDA19.

Animal Models of Neuropathic Pain

Two well-established models of neuropathic pain are recommended for evaluating the efficacy of MDA19.

This surgical model induces a long-lasting and robust tactile allodynia.[6]

-

Animals: Adult male Sprague-Dawley rats (200-250 g).

-

Anesthesia: Isoflurane (2-3% in oxygen).

-

Procedure:

-

Place the anesthetized rat in a prone position.

-

Make a midline incision at the L5-S1 level of the spine.

-

Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.

-

Tightly ligate the L5 and L6 spinal nerves with 6-0 silk suture distal to the dorsal root ganglion.

-

Close the muscle and skin layers with appropriate sutures.

-

Allow animals to recover for at least 7 days before behavioral testing to allow for the development of stable allodynia.

-

This model mimics chemotherapy-induced neuropathy.[1][7]

-

Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.

-

Drug Administration:

-

Administer paclitaxel (e.g., 2 mg/kg, intraperitoneally) on four alternate days (days 0, 2, 4, and 6).

-

Use a vehicle control group (e.g., saline or the vehicle used to dissolve paclitaxel).

-

-

Development of Allodynia: Tactile allodynia typically develops within 10 days after the first paclitaxel injection.[1]

Assessment of Tactile Allodynia (von Frey Test)

The von Frey test is a standard method for assessing mechanical sensitivity.

-

Apparatus: A set of calibrated von Frey filaments.

-

Procedure:

-

Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.

-

Apply the von Frey filaments to the mid-plantar surface of the hind paw (ipsilateral to the nerve injury in the SNL model).

-

Start with a filament of low bending force and progressively increase the force until a withdrawal response is observed.

-

The paw withdrawal threshold (PWT) is the lowest force that elicits a brisk withdrawal response.

-

Determine the PWT using the up-down method or by calculating the 50% withdrawal threshold.

-

MDA19 Administration and Efficacy Testing

-

Drug Preparation: Dissolve MDA19 in a suitable vehicle (e.g., 30% N-methylpyrrolidone).[8]

-

Route of Administration: Intraperitoneal (IP) injection.

-

Dose-Response Studies:

-

Administer MDA19 at various doses (e.g., 1, 3, 10, 30 mg/kg, IP).[1]

-

Measure the paw withdrawal threshold at multiple time points post-injection (e.g., 30, 60, 120 minutes) to determine the peak effect and duration of action.

-

The 50% effective dose (ED50) for attenuating tactile allodynia in the rat SNL model at 30 minutes post-injection is reported to be 9.1 mg/kg.[1]

-

-

Receptor Specificity Studies:

-

To confirm the involvement of the CB2 receptor, pre-treat animals with a selective CB2 receptor antagonist (e.g., AM630) before administering MDA19.[7][8]

-

The analgesic effect of MDA19 should be blocked by the CB2 antagonist.

-

To rule out the involvement of other receptors, similar experiments can be performed with CB1 (e.g., AM251) or opioid receptor antagonists (e.g., naloxone).[8]

-

The efficacy of MDA19 is absent in CB2 knockout mice, confirming its mechanism of action.[1][3][5]

-

Visualization of Pathways and Workflows

Signaling Pathway of MDA19 at the CB2 Receptor

The following diagram illustrates the proposed signaling pathway for MDA19-mediated analgesia via the CB2 receptor, leading to the activation of the Erk1/2 pathway.

Caption: Proposed signaling cascade of MDA19 at the CB2 receptor.

Experimental Workflow for Evaluating MDA19 Efficacy

This diagram outlines the general experimental workflow for assessing the anti-allodynic effects of MDA19 in a neuropathic pain model.

Caption: Workflow for in vivo efficacy testing of MDA19.

Summary of MDA19 Effects in Neuropathic Pain Models

| Animal Model | Species | Key Effect of MDA19 | ED50 | Receptor Dependence | Reference |

| Spinal Nerve Ligation | Rat | Attenuation of tactile allodynia | 9.1 mg/kg (IP) | CB2 | [1] |

| Paclitaxel-Induced Neuropathy | Rat | Suppression of mechanical allodynia | Not reported | CB2 | [1] |

| Paclitaxel-Induced Neuropathy | Mouse | Suppression of mechanical allodynia in CB2+/+ mice, no effect in CB2-/- mice | 10 mg/kg (IP) tested | CB2 | [1] |

Conclusion

MDA19 is a promising therapeutic candidate for the treatment of neuropathic pain, acting primarily through the CB2 receptor to produce analgesia without significant central nervous system side effects in preclinical models. The protocols and data presented here provide a foundation for further investigation into the therapeutic potential of MDA19 and other selective CB2 receptor agonists.

References

- 1. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. umimpact.umt.edu [umimpact.umt.edu]

- 4. Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. criver.com [criver.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for MDA-19 Dose-Response Curve in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

MDA-19, also known as BZO-HEXOXIZID, is a potent and selective synthetic agonist for the cannabinoid receptor 2 (CB2).[1][2] It has demonstrated significant anti-tumor activity in various cancer cell lines, particularly in hepatocellular carcinoma (HCC).[3][4] Unlike agonists of the CB1 receptor, CB2-selective agonists like MDA-19 are of therapeutic interest because they are not associated with psychoactive adverse effects.[5] Research indicates that MDA-19 inhibits cancer cell proliferation and induces apoptosis, making it a promising candidate for cancer therapy research.[3][4] Its mechanism of action is primarily linked to the inactivation of the AKT signaling pathway and the activation of the mitochondrial-dependent apoptosis pathway.[3][6]

This document provides detailed protocols for establishing a dose-response curve for MDA-19 in cell-based assays and summarizes the key quantitative data derived from such studies.

Mechanism of Action

MDA-19 exerts its anti-proliferative and pro-apoptotic effects in cancer cells through its function as a CB2 receptor agonist.[3] Upon binding to and activating the CB2 receptor, MDA-19 triggers a signaling cascade that leads to the inactivation of the AKT signaling pathway, a critical pathway for cell survival and proliferation.[3][4] This inactivation subsequently modulates the expression of key apoptosis-regulating proteins. Specifically, MDA-19 treatment leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl2.[3][6] This shift in the Bax/Bcl2 ratio disrupts the mitochondrial membrane potential, leading to the activation of executioner caspases, such as Caspase-3, which ultimately results in programmed cell death (apoptosis).[3][6]

Data Presentation

The anti-proliferative effect of MDA-19 is dose-dependent. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect. Below is a summary of reported IC50 values for MDA-19 in human hepatocellular carcinoma cell lines after 48 hours of treatment.

| Cell Line | Cancer Type | Assay | Incubation Time | IC50 Value (µM) | Citation |

| Hep3B | Hepatocellular Carcinoma | CCK8 | 48 hours | 56.69 | [3] |

| HepG2 | Hepatocellular Carcinoma | CCK8 | 48 hours | 71.13 | [3] |

Note: Significant cytotoxic effects were observed starting at a concentration of 10 µM for both HCC cell lines.[3] At 50 µM, cell viability was inhibited by 49% in Hep3B and 41% in HepG2 cells.[3]

Experimental Protocols

To determine the dose-response curve of MDA-19, a series of in vitro cell-based assays are required. The general workflow involves cell culture, treatment with varying concentrations of MDA-19, and subsequent analysis of cell viability and apoptosis.

Protocol 1: Cell Viability Assessment (CCK8/MTT Assay)

This protocol measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., Hep3B, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MDA-19 stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

CCK8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of MDA-19 in culture medium from the stock solution. A typical concentration range might be 0, 1, 5, 10, 20, 40, 60, 80, 100 µM. Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity.[7] Include a vehicle control (medium with the same final DMSO concentration).

-